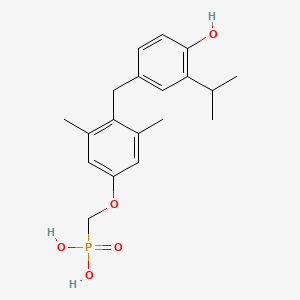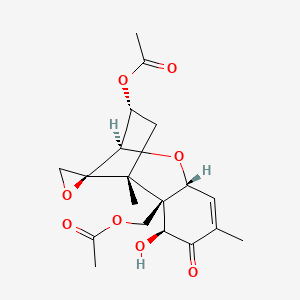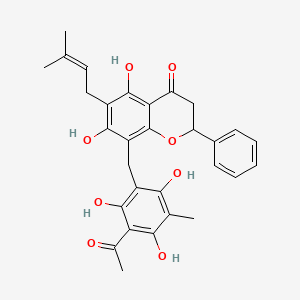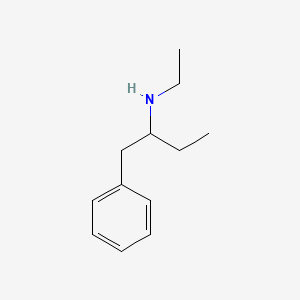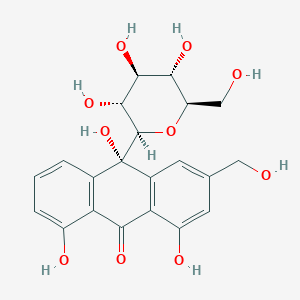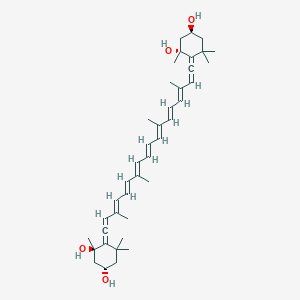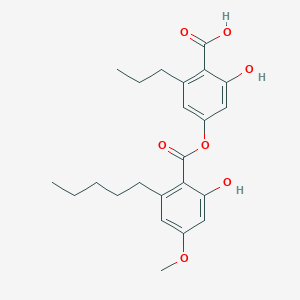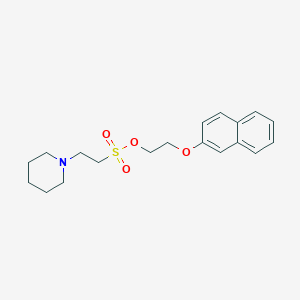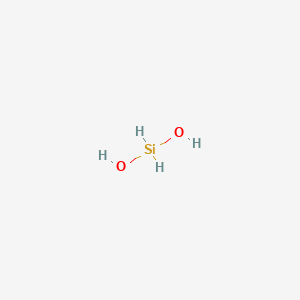
Silanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanediol is a silicon hydroxide.
Scientific Research Applications
Catalysis and Organic Synthesis
Silanediols have been identified as a new class of hydrogen bond donor catalysts, showing effectiveness in the activation of nitroalkenes for nucleophilic attacks. This has been demonstrated in the conjugate addition of indole to β-nitrostyrene, catalyzed by dinaphthyl-derived silanediol with excellent yields. Moreover, chiral silanediols have been synthesized, showcasing their potential in enantioselective catalysis (Schafer, Wieting, & Mattson, 2011). Silanediols are also effective in anion-binding catalysis, marking a significant advancement in hydrogen-bond-donor catalysis (Schafer, Wieting, Fisher, & Mattson, 2013).
Environmental Applications
Silanediols have been applied in carbon dioxide fixation, showcasing their role as organocatalysts for the conversion of epoxides to cyclic carbonates under environmentally friendly conditions. This demonstrates the potential of silanediols in contributing to sustainable chemical processes by utilizing carbon dioxide, an abundant and renewable resource (Hardman-Baldwin & Mattson, 2014).
Material Science and Engineering
In the field of construction and building materials, the effects of silanes and silane derivatives, including silanediols, on cement hydration and the mechanical properties of mortars have been studied. Silanes are known to retard cement hydration, but silane derivatives, including silanediols, can effectively mitigate this retardation, enhancing the flexural and compressive strength of mortars. This highlights the potential of silanediols in improving the properties of construction materials (Feng, Le, Wang, & Zhang, 2016).
properties
Molecular Formula |
H4O2Si |
|---|---|
Molecular Weight |
64.116 g/mol |
IUPAC Name |
dihydroxysilane |
InChI |
InChI=1S/H4O2Si/c1-3-2/h1-2H,3H2 |
InChI Key |
KCIKCCHXZMLVDE-UHFFFAOYSA-N |
SMILES |
O[SiH2]O |
Canonical SMILES |
O[SiH2]O |
synonyms |
silanediol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1258754.png)
![4,11-Dimethoxy-1H-naphtho[2,3-f]indole-5,10-dione](/img/structure/B1258755.png)
![(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B1258757.png)
